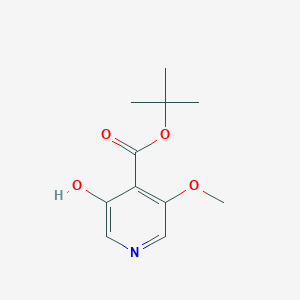

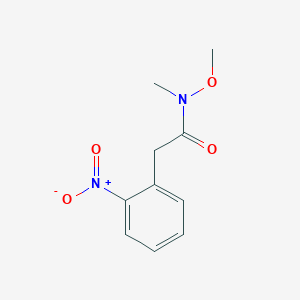

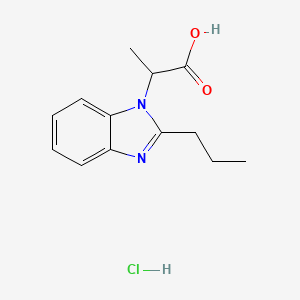

![molecular formula C9H13ClN4O B1521563 2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride CAS No. 1193388-32-7](/img/structure/B1521563.png)

2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride

Overview

Description

“2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride” is a chemical compound with the CAS Number: 1193388-32-7 . It has a molecular weight of 228.68 . The IUPAC name for this compound is 2-(3-aminopropyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, which occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N4O.ClH/c10-5-3-7-13-9(14)12-6-2-1-4-8(12)11-13;/h1-2,4,6H,3,5,7,10H2;1H . This code provides a unique identifier for the molecular structure of the compound.

Scientific Research Applications

Synthesis and Characterization

Research on related triazolopyridine compounds focuses on their synthesis and characterization. For instance, a study by Ranjbar‐Karimi et al. (2010) describes the three-component synthesis of new triazolopyridine derivatives, highlighting the versatility of these compounds in organic synthesis and the potential for developing novel pharmaceuticals and materials (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).

Structural and Supramolecular Chemistry

Chai et al. (2019) explored the diverse supramolecular synthons formed by triazolopyridine derivatives in solid states, underscoring the importance of substituents on the triazolopyridine core in influencing crystal structures. This research is crucial for the development of new materials and pharmaceuticals, where the control of crystal packing and intermolecular interactions is vital (Chai et al., 2019).

Chemical Reactivity and Applications

Studies also investigate the chemical reactivity and applications of triazolopyridine derivatives. A novel method for synthesizing triazolopyridines through copper-catalyzed aerobic oxidative cyclization demonstrates the potential for efficient production of these compounds, which could be applied in various fields, including drug development and material science (Bartels et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride” are not available, compounds with a [1,2,4]triazolo[4,3-a]pyridine scaffold have shown promise in various areas of research . Further studies could explore the potential applications of these compounds in different fields.

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit excellent anti-psychotic activity and are useful as anti-psychotic agents .

Mode of Action

It is known that similar compounds interact with their targets to exhibit anti-psychotic activity .

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways leading to their anti-psychotic activity .

Result of Action

Similar compounds have been reported to exhibit excellent anti-psychotic activity .

Properties

IUPAC Name |

2-(3-aminopropyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O.ClH/c10-5-3-7-13-9(14)12-6-2-1-4-8(12)11-13;/h1-2,4,6H,3,5,7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPCAPPYTZMPQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(C(=O)N2C=C1)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

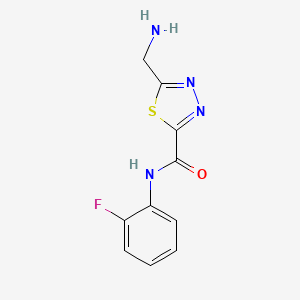

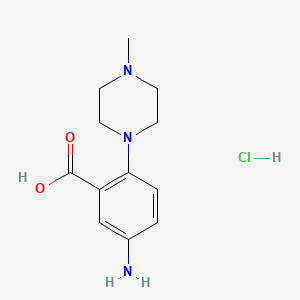

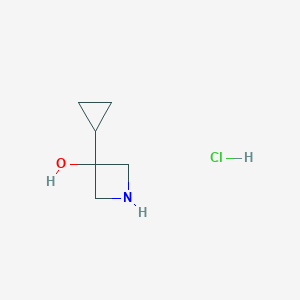

![tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate](/img/structure/B1521488.png)

![1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B1521497.png)